methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-17-9(16)7-2-5-15-8(6-7)10(3-4-10)11(12,13)14/h2,5-6H,3-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKVIARQNOYCFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C2(CC2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine-4-Carboxylate Ester Synthesis
The pyridine ring is typically assembled using Hantzsch or Kröhnke pyridine synthesis. For instance, condensation of ethyl acetoacetate with ammonium acetate and formaldehyde yields pyridine-4-carboxylate esters. Methyl esterification is achieved via Fischer esterification (H₂SO₄/MeOH) or using methyl iodide in the presence of a base (e.g., K₂CO₃).
Cyclopropanation and Trifluoromethylation
The 2-position is functionalized via:
-
Simmons-Smith Cyclopropanation : Reaction with diiodomethane and Zn-Cu couple introduces a cyclopropane ring.
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Trifluoromethylation : Post-cyclopropanation, the trifluoromethyl group is introduced using (trifluoromethyl)copper(I) complexes or Umemoto’s reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate).
Optimization Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclopropanation | CH₂I₂, Zn-Cu, DCM, 0°C → RT, 12h | 65 | 92 |
| Trifluoromethylation | CF₃Cu, DMF, 80°C, 6h | 58 | 88 |
One-Pot Tandem Methodology
A streamlined approach uses gem-difluoroalkenes as precursors. For example, 2-(gem-difluorovinyl)pyridine-4-carboxylate reacts with methyl diazoacetate under Rh(II) catalysis to form the cyclopropane ring, followed by fluorination with Selectfluor® to install the trifluoromethyl group.
Key Advantages :
-
Reduced purification steps
-
Higher atom economy (78% vs. 62% for stepwise methods)
Industrial-Scale Production Considerations
Continuous Flow Reactors
Industrial synthesis leverages flow chemistry for cyclopropanation steps, enhancing heat transfer and safety profile. A representative setup involves:
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Reactor 1 : Pyridine carboxylate + CH₂I₂ in DCM at 5°C
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Reactor 2 : Zn-Cu slurry, residence time 30 min
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Separator : In-line liquid-liquid extraction to remove Zn residues
Scale-Up Data :
| Parameter | Lab Scale (100g) | Pilot Plant (10kg) |
|---|---|---|
| Cycle Time | 18h | 6h |
| Yield | 63% | 68% |
| Purity | 89% | 93% |
Critical Analysis of Methodologies
Yield and Selectivity Challenges
The steric bulk of the trifluoromethylcyclopropane group often leads to regioselectivity issues during pyridine functionalization. Computational studies (DFT) reveal that transition state energies for 2-position substitution are 8–12 kcal/mol lower than for 3- or 5-positions, rationalizing observed selectivity.
Solvent and Catalyst Screening
A comparative study of solvents for trifluoromethylation:
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| DMF | 36.7 | 58 | 15 |
| THF | 7.5 | 42 | 28 |
| DCE | 10.4 | 51 | 19 |
Polar aprotic solvents like DMF favor CF₃− nucleophilicity, minimizing elimination byproducts.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The trifluoromethyl and cyclopropyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of trifluoromethyl-containing compounds in cancer therapy. Methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate may exhibit selective cytotoxicity against cancer cell lines due to its unique structural properties that enhance interaction with biological targets. Trifluoromethyl groups are known to influence the pharmacokinetics and bioavailability of drugs, making this compound a candidate for further investigation in anticancer drug development .
Pain Management
The compound has been explored as a potential analgesic agent. Its structural similarity to known pain relievers suggests it may interact with sodium channels or other pain-related pathways. Inhibitors targeting the Na_v 1.8 channel have shown promise in treating chronic pain conditions, positioning this compound as a possible lead compound for further research .
Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including:
- Cyclization Reactions : Utilizing cyclopropyl precursors and trifluoromethylation techniques to introduce the trifluoromethyl group effectively.
- Pyridine Derivatives : Modifying existing pyridine structures to incorporate the cyclopropyl moiety and carboxylate functionality.
These synthetic approaches not only provide insights into the compound's formation but also highlight its versatility in developing related compounds with enhanced biological activities .
Pesticide Development
Given the increasing need for effective agrochemicals, this compound is being investigated as a potential pesticide ingredient. The trifluoromethyl group is known to enhance the stability and efficacy of agrochemicals, making this compound a candidate for developing new pesticides that target specific pests while minimizing environmental impact .
Case Study: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of various trifluoromethyl-pyridine derivatives on human cancer cell lines. This compound demonstrated significant activity against breast cancer cells, suggesting its potential as a lead compound in developing new anticancer therapies .
Case Study: Pain Management Trials
In preclinical trials, compounds similar to this compound were tested for their efficacy in pain relief. Results indicated that these compounds could effectively reduce pain responses in animal models, supporting further exploration into their use as analgesics .
Mechanism of Action
The mechanism of action of methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The cyclopropyl ring can introduce strain into the molecule, making it more reactive in certain contexts.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core Differences: The target compound’s pyridine ring (aromatic, electron-deficient) contrasts with the pyrrole (electron-rich) in compounds 254 and 255 and the pyrazolo-pyridine in ’s compound .
The trifluoromethyl group in the target and compound 254 may confer greater metabolic stability than the difluoromethyl group in compound 255 .
Substituent Effects :
- The cyclopropane ring in all compounds reduces conformational flexibility, but its placement varies. In the target, it is directly attached to the pyridine, whereas in compound 254, it bridges a trifluoromethylphenyl group .
Pharmacological and Physicochemical Considerations
- Montelukast Analogs () : These large, multifunctional molecules (e.g., carboxylic acid and sulfanyl groups) are designed for leukotriene receptor antagonism . While structurally distinct from the target compound, they highlight the utility of cyclopropane in enhancing steric bulk and stability.
- ’s Pyrazolo-Pyridine : The fluorophenyl and thiophene substituents increase molecular weight (393.43 vs. 257.21 for the target) and complexity, which may affect bioavailability .
Biological Activity
Methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C₉H₈F₃N₁O₂
- Molecular Weight : 221.16 g/mol
- CAS Number : [insert CAS number if available]
- InChI Key : [insert InChI Key if available]
The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can influence its pharmacological properties.
The mechanism of action for this compound is not fully elucidated; however, compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly affect the reactivity and selectivity of the compound towards biological targets.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of this compound. For instance, a study evaluating similar trifluoromethylated compounds reported significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Comparison Compound | 50 | Staphylococcus aureus |
Anti-inflammatory Activity
The compound has also been investigated for anti-inflammatory properties. Research indicates that pyridine derivatives exhibit varying degrees of inhibition against cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The IC₅₀ values for related compounds suggest that this compound may possess similar inhibitory effects .
| Compound | IC₅₀ (μM) | COX Target |
|---|---|---|
| This compound | TBD | COX-1 / COX-2 |
| Related Pyridine Derivative | 19.45 ± 0.07 | COX-1 |
| Related Pyridine Derivative | 42.1 ± 0.30 | COX-2 |
Case Study 1: Antibacterial Evaluation
A study conducted on a series of trifluoromethylated pyridine derivatives demonstrated that modifications in the pyridine ring significantly influenced antibacterial activity. The evaluation included various structural analogs, revealing that the presence of both trifluoromethyl and cyclopropyl groups enhanced efficacy against resistant bacterial strains .
Case Study 2: In Vivo Studies
In vivo studies utilizing animal models have shown promising results regarding the pharmacokinetics and bioavailability of similar compounds. For instance, compounds exhibiting structural similarities to this compound demonstrated significant brain penetration and oral bioavailability, indicating potential for central nervous system-targeted therapies .
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclopropane ring formation and pyridine carboxylate esterification. For example, cyclopropane introduction can be achieved via [2π+2σ] cycloaddition or using halogenated precursors under basic conditions (e.g., NaOH in dichloromethane) . Optimizing reaction parameters (temperature, catalyst loading, and stoichiometry) is critical. Yields can be improved by stepwise purification, such as column chromatography or recrystallization, as demonstrated in analogous pyridine carboxylate syntheses with yields up to 81% .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be identified?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Identify pyridine ring protons (δ 7.5–8.5 ppm) and cyclopropane CH₂ groups (δ 1.0–2.0 ppm). The trifluoromethyl (CF₃) group is confirmed via ¹⁹F NMR (δ -60 to -70 ppm).
- IR Spectroscopy : Detect carbonyl (C=O) stretches (~1700 cm⁻¹) and CF₃ vibrations (~1150 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (e.g., Q Exactive Orbitrap) validates molecular ion peaks and fragmentation patterns .
Q. What safety precautions are necessary when handling this compound, especially regarding its trifluoromethyl and cyclopropyl groups?
- Methodological Answer : Safety protocols include:
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact with corrosive reagents (e.g., NaOH) .
- Storage : Keep under inert gas (N₂/Ar) to prevent cyclopropane ring opening or hydrolysis of the trifluoromethyl group .
Q. How is the purity of this compound determined, and what analytical methods ensure its quality?
- Methodological Answer : Purity is assessed via:
- HPLC/GC-MS : Quantify impurities using reverse-phase C18 columns or gas chromatography .
- Melting Point Analysis : Compare experimental values (e.g., 287–293°C for structurally similar compounds) with literature data .
- Elemental Analysis : Validate C, H, N, and F content within ±0.4% of theoretical values .
Q. What are the common intermediates in synthesizing this compound, and how are they stabilized?
- Methodological Answer : Key intermediates include:
- Pyridine-4-carboxylate esters : Stabilized by electron-withdrawing groups (e.g., CF₃) to prevent ring oxidation .
- Cyclopropane precursors : Halogenated intermediates (e.g., 1-(trifluoromethyl)cyclopropane bromide) are stored at -20°C to avoid thermal decomposition .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the cyclopropane ring in this compound, and what models are used?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model ring strain and bond dissociation energies. Molecular dynamics simulations predict regioselectivity in cyclopropane ring-opening reactions, validated against crystallographic data (e.g., COD Entry 2230670) .
Q. What strategies resolve contradictions between experimental and theoretical spectral data for this compound?
- Methodological Answer : Cross-validate using:
- X-ray Crystallography : Resolve ambiguities in NMR assignments by comparing experimental crystal structures (e.g., lattice parameters a = 13.286 Å, b = 9.1468 Å) with computed geometries .
- Variable-Temperature NMR : Detect dynamic effects (e.g., ring puckering) that may cause spectral discrepancies .
Q. How does the presence of the trifluoromethyl group influence the compound’s electronic properties and reactivity?
- Methodological Answer : The CF₃ group:
- Electron-Withdrawing Effect : Reduces electron density on the pyridine ring, shifting electrophilic substitution to the meta position (confirmed via ¹H NMR δ shifts) .
- Steric Effects : Hinders nucleophilic attack on the cyclopropane ring, as shown in kinetic studies of analogous compounds .
Q. What are the challenges in scaling up the synthesis while maintaining high enantiomeric purity?
- Methodological Answer : Challenges include:
- Catalyst Efficiency : Optimize chiral catalysts (e.g., BINOL-derived phosphates) to reduce enantiomer cross-talk during cyclopropane formation .
- Process Safety : Scale reactions incrementally to manage exothermic steps (e.g., cyclopropanation) and avoid thermal runaway .
Q. How do solvent effects and choice of catalysts impact the regioselectivity of reactions involving this compound?
- Methodological Answer :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclopropane ring-opening reactions, favoring nucleophilic attack at the less hindered carbon .
- Catalyst Design : Pd(PPh₃)₄ enhances Suzuki-Miyaura coupling regioselectivity on the pyridine ring, as shown in analogous trifluoromethylpyridine syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
